molecular formula C15H19ClFN3S B5859759 1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione

1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione

カタログ番号 B5859759
分子量: 327.8 g/mol
InChIキー: LVHMOGJGKXMKFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione, also known as CCT, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CCT belongs to the class of triazinanes, which are known for their anticonvulsant and analgesic properties. CCT has shown promising results in various scientific research studies and has the potential to be used as a therapeutic agent for treating certain diseases.

作用機序

1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA. This leads to an increase in the overall inhibitory tone in the brain, resulting in anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the excitability of neurons, leading to a decrease in seizures and convulsions. This compound also has analgesic effects, which are thought to be due to its ability to modulate the GABA-A receptor. Additionally, this compound has anti-inflammatory effects, which may be useful in treating inflammatory conditions such as arthritis.

実験室実験の利点と制限

1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione has several advantages for use in lab experiments. It is a highly selective compound, meaning that it only targets the GABA-A receptor and does not interact with other receptors in the brain. This makes it an ideal compound for studying the effects of GABA-A modulation. Additionally, this compound has a high potency, meaning that it can be used in low concentrations, minimizing the risk of toxicity.
However, there are also limitations to the use of this compound in lab experiments. Its complex synthesis process makes it difficult to produce in large quantities, which can limit its availability for research studies. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several future directions for research on 1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione. One area of research is the development of more efficient synthesis methods for this compound, which would make it more readily available for research studies. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans. Finally, there is potential for the development of new therapeutic agents based on the structure of this compound, which could have even greater efficacy and selectivity.

合成法

The synthesis of 1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione involves the reaction of 3-chloro-4-fluoroaniline with cyclohexyl isothiocyanate in the presence of a base. The resulting product is then subjected to cyclization to form this compound. The synthesis of this compound is a complex process and requires expertise in organic chemistry.

科学的研究の応用

1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Scientific research studies have shown that this compound has a high affinity for the GABA-A receptor, which is responsible for regulating the inhibitory neurotransmitter GABA.

特性

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3S/c16-13-8-12(6-7-14(13)17)20-10-19(9-18-15(20)21)11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHMOGJGKXMKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(=S)N(C2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。